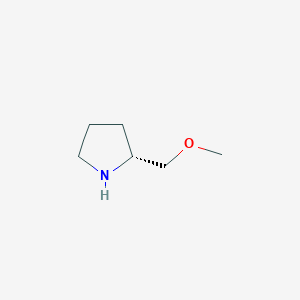

(R)-2-(Methoxymethyl)pyrrolidine

Description

The exact mass of the compound (R)-2-(Methoxymethyl)pyrrolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (R)-2-(Methoxymethyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-(Methoxymethyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(methoxymethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-8-5-6-3-2-4-7-6/h6-7H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPRFKYDQRKRRK-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84025-81-0 | |

| Record name | (2R)-2-(Methoxymethyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-2-(Methoxymethyl)pyrrolidine CAS number 84025-81-0 properties

The following technical guide details the properties, synthesis, and applications of (R)-2-(Methoxymethyl)pyrrolidine (CAS 84025-81-0), structured for researchers and drug development professionals.

CAS 84025-81-0 | Chiral Auxiliary & Building Block

Executive Summary

(R)-2-(Methoxymethyl)pyrrolidine (often referred to as O-Methyl-D-prolinol or the (R)-SMP ether ) is a critical chiral pyrrolidine derivative used primarily in asymmetric synthesis. Unlike its hydrazine counterpart (RAMP), this ether derivative serves two distinct functions:

-

Chiral Ligand/Base: As a precursor to chiral lithium amides, it facilitates enantioselective deprotonation reactions (e.g., in the synthesis of Bedaquiline).

-

Chiral Building Block: It provides a rigid pyrrolidine scaffold with a defined stereocenter for the synthesis of bioactive alkaloids and pharmaceutical intermediates.

Its utility stems from the steric bulk of the methoxymethyl group adjacent to the nitrogen, which directs the stereochemical outcome of reactions via chelation or steric hindrance.

Chemical Identity & Physical Properties

Nomenclature & Identifiers

| Parameter | Details |

| IUPAC Name | (2R)-2-(Methoxymethyl)pyrrolidine |

| Common Synonyms | O-Methyl-D-prolinol; (R)-SMP; (+)-2-(Methoxymethyl)pyrrolidine (solvent dependent) |

| CAS Number | 84025-81-0 |

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.17 g/mol |

| SMILES | COCC[C@@H]1CCCN1 |

Physical & Chiral Properties

| Property | Value | Condition / Note |

| Appearance | Colorless to pale yellow liquid | Hygroscopic; amine odor. |

| Density | 0.930 – 0.933 g/mL | At 20–25 °C. |

| Boiling Point | 62–65 °C | At 40 mmHg (reduced pressure). |

| Refractive Index | ||

| Optical Rotation | Concentration | |

| Optical Rotation | Concentration | |

| Solubility | Miscible | Water, Ethanol, DCM, THF. |

| pKa | ~10.5 | Estimated (secondary amine). |

Critical Note on Stereochemistry: The specific rotation sign of pyrrolidine derivatives is highly solvent-dependent. While (R)-2-(Methoxymethyl)pyrrolidine is typically levorotatory (-) in acidic aqueous media (HCl), the sign may invert in non-polar solvents like benzene. Always verify stereochemistry via chiral HPLC or derivatization rather than rotation sign alone.

Synthetic Pathways

The synthesis of (R)-2-(Methoxymethyl)pyrrolidine strictly requires the preservation of the chiral center found in the starting material, (R)-Proline (D-Proline) . Direct methylation of prolinol is not feasible due to the competing nucleophilicity of the secondary amine; thus, an N-protection strategy is mandatory.

Core Synthesis Logic

-

Reduction: (R)-Proline is reduced to the amino alcohol ((R)-Prolinol).

-

N-Protection: The amine is masked (Formyl, Boc, or Cbz) to prevent N-methylation.

-

O-Methylation: The alcohol is deprotonated and methylated (Williamson ether synthesis).

-

Deprotection: The masking group is removed to yield the free amine.

Workflow Diagram (DOT)

Figure 1: Step-wise synthetic route from (R)-Proline to (R)-2-(Methoxymethyl)pyrrolidine.

Detailed Experimental Protocol (Recommended Route)

Based on modified procedures from Organic Syntheses and standard protecting group chemistry.

Step 1: Reduction

-

Reagents: (R)-Proline, LiAlH₄, THF.

-

Procedure: Add (R)-Proline portion-wise to a suspension of LiAlH₄ in dry THF under Argon. Reflux for 4-6 hours. Quench carefully (Fieser method), filter, and concentrate to obtain (R)-Prolinol.

Step 2: N-Formylation (Enders' Method)

-

Reagents: Methyl formate.

-

Procedure: Reflux (R)-Prolinol in methyl formate. The amine reacts to form N-formyl-(R)-prolinol. Distill to purify.

Step 3: O-Methylation

-

Reagents: NaH (Sodium Hydride), MeI (Methyl Iodide), THF.

-

Procedure: Dissolve N-formyl intermediate in THF. Add NaH (1.1 eq) at 0°C. Stir 30 min. Add MeI (1.2 eq) dropwise. Stir at room temperature until conversion is complete.

Step 4: Hydrolysis (Deprotection)

-

Reagents: 10% KOH or HCl.

-

Procedure: Reflux the N-formyl-O-methyl intermediate in 10% KOH (aq) for 24 hours to cleave the formyl group. Extract with ether/DCM, dry over Na₂SO₄, and distill under reduced pressure to yield pure (R)-2-(Methoxymethyl)pyrrolidine .

Mechanistic Applications in Drug Development

The primary high-value application of CAS 84025-81-0 is its use as a Chiral Lithium Amide Base . When treated with n-Butyllithium, the secondary amine becomes a chiral base capable of distinguishing between enantiotopic protons.

Case Study: Synthesis of Bedaquiline

In the synthesis of the antituberculosis drug Bedaquiline, (R)-2-(Methoxymethyl)pyrrolidine has been identified as a key chiral reagent.[1] It forms a chiral lithium amide that mediates the enantioselective lithiation of quinoline intermediates.

Mechanism of Enantioselective Deprotection

The methoxymethyl ether oxygen coordinates with the Lithium atom, forming a rigid bicyclic chelate. This rigidity creates a distinct "chiral pocket" that forces the approaching substrate to adopt a specific orientation, leading to high enantiomeric excess (ee).

Catalytic Cycle Diagram (DOT)

Figure 2: Mechanism of enantioselective induction using the lithiated derivative of CAS 84025-81-0.

Handling, Stability, and Safety

Safety Data Sheet (SDS) Highlights

| Hazard Class | Statement | Precaution |

| Flammability | H226: Flammable liquid and vapor. | Keep away from heat/sparks. Ground containers. |

| Skin/Eye | H315/H319: Causes skin and serious eye irritation. | Wear nitrile gloves and safety goggles. |

| Reactivity | Air Sensitive: May absorb CO₂ or oxidize over time. | Store under inert atmosphere (Argon/Nitrogen). |

Storage Protocols

-

Atmosphere: Must be stored under Nitrogen or Argon. The amine reacts with atmospheric CO₂ to form carbamates.

-

Temperature: Refrigeration (2–8°C) is recommended to prevent discoloration.

-

Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless intended for reaction).

References

- Enders, D., et al.Organic Syntheses, Coll. Vol. 8, p. 26; Vol. 65, p. 183. (Foundational methodology for Proline-derived auxiliaries).

-

Organic Process Research & Development. Application of Chiral Transfer Reagents in the Synthesis of Bedaquiline. (2023).[1] ACS Publications. Retrieved from [Link]

-

PubChem. Compound Summary: 2-(Methoxymethyl)pyrrolidine.[1][2] National Library of Medicine. Retrieved from [Link]

Sources

O-Methyl-D-Prolinol: Physicochemical Profile & Synthetic Utility

Technical Whitepaper for Drug Development & Synthetic Chemistry Professionals [1]

Executive Summary

O-Methyl-D-Prolinol, formally known as (R)-2-(Methoxymethyl)pyrrolidine , represents a critical chiral building block in modern asymmetric synthesis.[1] Unlike its N-methylated counterpart, this ether derivative retains the secondary amine functionality, allowing it to serve as a versatile scaffold for the design of chiral ligands, organocatalysts (e.g., Jørgensen-Hayashi precursors), and pharmaceutical intermediates. This guide provides a definitive technical profile, validated synthetic protocols, and handling standards required for high-precision research and development.

Chemical Identity & Stereochemical Analysis

Accurate identification is paramount due to the prevalence of structural isomers (e.g., N-methyl-prolinol) and enantiomers.[1]

| Attribute | Detail |

| IUPAC Name | (2R)-2-(Methoxymethyl)pyrrolidine |

| Common Name | O-Methyl-D-Prolinol |

| CAS Number | 84025-81-0 (Specific to R-isomer) |

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.17 g/mol |

| Stereochemistry | R-configuration (derived from D-Proline) |

| Chiral Purity | Typically ≥ 99% ee |

Critical Distinction: Researchers must distinguish this compound from (S)-2-(Methoxymethyl)pyrrolidine (CAS 63126-47-6), derived from L-Proline, and N-Methyl-D-Prolinol (CAS 99494-01-6), where the methylation occurs on the nitrogen atom.[1]

Physical Constants Profile

The following data aggregates experimentally validated values. Note the significant dependence of optical rotation on solvent and pH conditions.[1][2]

| Property | Value | Conditions / Notes |

| Physical State | Liquid | Colorless to pale yellow |

| Boiling Point | 62 °C | @ 40 mmHg (Reduced Pressure) |

| Density | 0.933 g/mL | @ 20–25 °C |

| Refractive Index | Standard Reference | |

| Flash Point | 45 °C | Closed Cup (Flammable) |

| Specific Rotation | ||

| Specific Rotation | ||

| Solubility | High | Water, Methanol, DCM, THF |

| pKa | ~10.5 | Estimated (Secondary amine) |

Synthetic Protocol: Regioselective Preparation

Direct methylation of prolinol often leads to N-methylation or mixtures.[1][2] The following Protection-Alkylation-Deprotection strategy ensures exclusive O-methylation, yielding high purity suitable for pharmaceutical applications.

Workflow Diagram

Figure 1: Step-wise synthesis ensuring regioselective O-methylation via N-Boc protection.

Detailed Methodology

Step 1: Reduction

-

Reagents: D-Proline, Lithium Aluminum Hydride (LiAlH₄), anhydrous THF.[2]

-

Procedure: Add D-Proline portion-wise to a suspension of LiAlH₄ in THF at 0°C. Reflux for 4-6 hours. Quench carefully (Fieser method), filter, and concentrate to yield D-Prolinol.[2]

Step 2: N-Protection (Chemoselectivity Control)

-

Reagents: Di-tert-butyl dicarbonate (Boc₂O), NaOH (aq), Dioxane.[1][2]

-

Rationale: Protecting the secondary amine prevents N-methylation in the subsequent step.[1][2]

-

Procedure: React D-Prolinol with Boc₂O in a biphasic system. Extract with EtOAc to isolate N-Boc-D-Prolinol.[1][2]

Step 3: O-Methylation [1]

-

Reagents: Sodium Hydride (NaH, 60%), Methyl Iodide (MeI), anhydrous THF.[2]

-

Procedure:

Step 4: Deprotection

-

Reagents: Trifluoroacetic acid (TFA) in DCM or 4M HCl in Dioxane.[1][2]

-

Procedure: Stir the protected intermediate in the acid solution until TLC shows consumption. Basify (pH > 12) with NaOH, extract into DCM, dry over MgSO₄, and distill under reduced pressure (62°C @ 40 mmHg) to yield pure (R)-2-(Methoxymethyl)pyrrolidine .

Applications in Drug Discovery & Catalysis

O-Methyl-D-Prolinol serves as a "privileged chiral scaffold."[1][2] Its utility stems from the steric bulk of the methoxymethyl group and the Lewis-basic nitrogen, which can coordinate with metals or form transient covalent bonds (enamines/iminiums).[2]

Key Application Areas

-

Chiral Auxiliary: Used in the alkylation of ketones/aldehydes (SAMP/RAMP hydrazone methodology utilizes the amino analog, but ether analogs are used in lithiation directing groups).[2]

-

Ligand Precursor: The secondary amine is easily derivatized to form N-ligands for asymmetric hydrogenation or cross-coupling.[1][2]

-

Organocatalysis: Precursor to diarylprolinol silyl ethers (Jørgensen-Hayashi catalysts), which catalyze Michael additions and

-functionalizations with high enantioselectivity.[1][2]

Handling, Stability & Safety (SDS Summary)

This compound is a reactive amine and ether; strict adherence to safety protocols is required.[2]

| Hazard Class | GHS Code | Description |

| Flammable Liquid | H226 | Flash point 45°C. Ground/bond container.[1] |

| Skin Irritation | H315 | Causes skin irritation.[1][3][4][2] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][3][2] |

Storage Protocol:

-

Atmosphere: Air-sensitive.[1][3][2] Store under Argon or Nitrogen.[1][2]

-

Temperature: Refrigerate (2–8 °C) to prevent slow oxidation or discoloration.

-

Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

References

-

TCI Chemicals. (R)-2-(Methoxymethyl)pyrrolidine Product Specifications & SDS. Retrieved from .[1][2]

-

Enders, D., et al. (1987).[1][2][5] "(S)-(-)-1-Amino-2-methoxymethylpyrrolidine (SAMP) and (R)-(+)-1-Amino-2-methoxymethylpyrrolidine (RAMP), Versatile Chiral Auxiliaries."[1][2][5] Organic Syntheses, 65, 173.[5] .[1][2] (Note: Reference for general synthetic handling of prolinol derivatives).

-

Sigma-Aldrich. (S)-(+)-2-(Methoxymethyl)pyrrolidine Product Data.[1][2] Retrieved from .[1][2]

-

PubChem. 2-(Methoxymethyl)pyrrolidine Compound Summary. CID 143953.[1][2][6] Retrieved from .[1][2]

Sources

- 1. (2S)-1-Methyl-2-pyrrolidinemethanol | C6H13NO | CID 643492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-(+)-2-(Methoxymethyl)pyrrolidine | C6H13NO | CID 671217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-(-)-2-(Methoxymethyl)pyrrolidine, 98+% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. 2-(Methoxymethyl)pyrrolidine | C6H13NO | CID 143953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chemimpex.com [chemimpex.com]

spectroscopic data for (R)-2-(Methoxymethyl)pyrrolidine NMR

An In-depth Technical Guide to the Spectroscopic Data of (R)-2-(Methoxymethyl)pyrrolidine NMR

Introduction

(R)-2-(Methoxymethyl)pyrrolidine is a valuable chiral building block in modern organic synthesis, frequently employed in the development of pharmaceuticals and agrochemicals.[1] Its stereochemically defined structure makes it a critical component in the synthesis of enantiomerically pure compounds, where precise three-dimensional arrangement is paramount for biological activity. The methoxymethyl substituent at the C2 position of the pyrrolidine ring provides a key functional handle for further molecular elaboration.

Predicted ¹H and ¹³C NMR Data

The following tables present the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for (R)-2-(Methoxymethyl)pyrrolidine. These predictions are based on the analysis of related structures, such as D-proline and L-prolinol, and general principles of NMR spectroscopy. The numbering convention used for the assignments is shown in Figure 1.

Table 1: Predicted ¹H NMR Data for (R)-2-(Methoxymethyl)pyrrolidine in CDCl₃

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H-2 | 3.10 - 3.25 | m | - | 1H |

| H-3α, H-3β | 1.65 - 1.90 | m | - | 2H |

| H-4α, H-4β | 1.75 - 2.00 | m | - | 2H |

| H-5α | 2.85 - 3.00 | m | - | 1H |

| H-5β | 2.70 - 2.85 | m | - | 1H |

| H-6a, H-6b | 3.35 - 3.50 | m | - | 2H |

| H-7 (OCH₃) | 3.30 | s | - | 3H |

| N-H | 1.95 (broad) | s | - | 1H |

Table 2: Predicted ¹³C NMR Data for (R)-2-(Methoxymethyl)pyrrolidine in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 60.0 - 62.0 |

| C-3 | 27.0 - 29.0 |

| C-4 | 22.0 - 24.0 |

| C-5 | 46.0 - 48.0 |

| C-6 | 75.0 - 77.0 |

| C-7 (OCH₃) | 58.0 - 60.0 |

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR data is crucial for accurate structural elucidation. The following is a field-proven, step-by-step methodology for obtaining ¹H and ¹³C NMR spectra of (R)-2-(Methoxymethyl)pyrrolidine.

1. Sample Preparation:

-

Analyte Purity: Ensure the sample of (R)-2-(Methoxymethyl)pyrrolidine is of high purity (≥98%) to avoid interfering signals from impurities.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial. This concentration is optimal for obtaining good signal-to-noise in a reasonable time for both ¹H and ¹³C NMR.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Most commercially available CDCl₃ contains TMS.

-

Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

Spectral Width: A sweep width of -2 to 12 ppm is generally sufficient.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Spectral Width: A sweep width of 0 to 220 ppm is standard for most organic molecules.

-

3. Data Processing:

-

Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing: Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm or the TMS signal at 0.00 ppm. The ¹³C spectrum should be referenced to the CDCl₃ triplet at 77.16 ppm or the TMS signal at 0.00 ppm.

Visualization of Molecular Structure and Workflow

Figure 1: Structure and atom numbering of (R)-2-(Methoxymethyl)pyrrolidine.

Caption: Workflow for NMR analysis of (R)-2-(Methoxymethyl)pyrrolidine.

Spectral Interpretation and Rationale

¹H NMR Spectrum:

-

C2-H (3.10 - 3.25 ppm): This proton is at a chiral center and is adjacent to the nitrogen and the methoxymethyl group. Its chemical shift is downfield due to the influence of these electron-withdrawing groups. It is expected to be a multiplet due to coupling with the C3 and C6 protons.

-

C3-H₂ and C4-H₂ (1.65 - 2.00 ppm): These methylene protons of the pyrrolidine ring are in a more shielded environment and are expected to appear as complex, overlapping multiplets in the aliphatic region.

-

C5-H₂ (2.70 - 3.00 ppm): These protons are adjacent to the nitrogen atom and will, therefore, be deshielded compared to the C3 and C4 protons. They are expected to appear as distinct multiplets.

-

C6-H₂ (3.35 - 3.50 ppm): These methylene protons are adjacent to the oxygen atom and will be significantly deshielded. They are diastereotopic due to the adjacent chiral center at C2 and may appear as a complex multiplet.

-

OCH₃ (3.30 ppm): The three protons of the methoxy group are equivalent and are expected to appear as a sharp singlet.

-

N-H (1.95 ppm): The N-H proton signal is often broad due to quadrupole broadening and exchange with trace amounts of water in the solvent. Its chemical shift can be variable.

¹³C NMR Spectrum:

-

C2 (60.0 - 62.0 ppm): This carbon is attached to the nitrogen and the methoxymethyl group, leading to a downfield shift.

-

C3 and C4 (22.0 - 29.0 ppm): These are typical chemical shifts for sp³ hybridized carbons in a five-membered ring.

-

C5 (46.0 - 48.0 ppm): This carbon is adjacent to the nitrogen, resulting in a downfield shift compared to C3 and C4.

-

C6 (75.0 - 77.0 ppm): The carbon of the CH₂ group is attached to an oxygen atom, causing a significant downfield shift.

-

C7 (58.0 - 60.0 ppm): The methoxy carbon appears in a typical region for such functional groups.

2D NMR for Structural Confirmation

For an unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is indispensable.

-

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, correlations would be expected between H-2 and the protons on C-3 and C-6. It would also help to trace the connectivity of the protons within the pyrrolidine ring (H-2 through H-5).

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of each carbon signal based on the already assigned proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons and for confirming the overall connectivity of the molecule. For example, correlations would be expected between the OCH₃ protons (H-7) and C-6, and between the C-6 protons and C-2.

By combining the information from these 1D and 2D NMR experiments, a complete and confident assignment of all spectroscopic data for (R)-2-(Methoxymethyl)pyrrolidine can be achieved, ensuring its structural integrity for its application in synthesis.

References

-

Chem-Impex. (R)-(-)-2-(Methoxymethyl)pyrrolidine. [Link]

-

Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia, 25(3), 437-442. [Link]

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. [Link]

Sources

Technical Whitepaper: (R)-2-(Methoxymethyl)pyrrolidine

This technical guide provides an in-depth analysis of (R)-2-(Methoxymethyl)pyrrolidine (often abbreviated as (R)-SMP ), a critical chiral scaffold in asymmetric synthesis.

Structural Architecture, Synthetic Pathways, and Asymmetric Utility

Executive Summary

(R)-2-(Methoxymethyl)pyrrolidine (CAS: 84025-81-0) is a pyrrolidine-based chiral auxiliary derived from D-Proline.[1] It serves as the fundamental scaffold for the RAMP (R-1-amino-2-methoxymethylpyrrolidine) hydrazone methodology, pioneered by Dieter Enders. Beyond its role as a precursor, (R)-SMP functions as a bidentate chiral ligand in organometallic catalysis, leveraging the steric bulk of the pyrrolidine ring and the hemilabile coordination of the methoxy ether oxygen to control stereoselectivity in C-C bond formation.

Structural Analysis & Stereochemical Logic

Absolute Configuration

The molecule possesses a single stereogenic center at the C2 position of the pyrrolidine ring.

-

Configuration: (R)

-

Origin: Synthesized from D-Proline (unnatural enantiomer) to access the (R)-series. (Note: L-Proline yields the (S)-enantiomer, used for SAMP).

-

Conformation: The pyrrolidine ring typically adopts an envelope conformation. The bulky methoxymethyl group at C2 occupies a pseudo-equatorial position to minimize 1,3-diaxial interactions, creating a rigid chiral pocket.

Chelation Mechanics (The "Key" to Selectivity)

The utility of (R)-SMP relies on its ability to form rigid metal-chelates.

-

Bidentate Coordination: The pyrrolidine nitrogen (secondary amine) and the methoxy oxygen act as Lewis bases.

-

Lithium Locking: Upon lithiation (e.g., using organolithiums), the Li+ ion coordinates to both the nitrogen anion and the ether oxygen. This forms a rigid 5-membered chelate ring.

-

Face Blocking: This chelation locks the conformation, forcing incoming electrophiles to attack from the sterically accessible face (opposite the auxiliary's bulk), typically resulting in high enantiomeric excesses (>95% ee).

Figure 1: Transformation from D-Proline to (R)-SMP and the subsequent formation of the rigid lithium chelate essential for asymmetric induction.

Physicochemical Profile

The following data characterizes high-purity (R)-2-(Methoxymethyl)pyrrolidine.

| Property | Value | Notes |

| CAS Number | 84025-81-0 | Distinct from (S)-enantiomer (63126-47-6) |

| Molecular Formula | C₆H₁₃NO | MW: 115.17 g/mol |

| Appearance | Colorless to pale yellow liquid | Hygroscopic; amine odor |

| Density | 0.930 – 0.933 g/mL | @ 20°C |

| Boiling Point | ~60–65°C | @ 10–12 mmHg (Vacuum distillation required) |

| Refractive Index | ||

| Optical Rotation | c=2, 1M HCl (Note: Sign is (-) for R-isomer in HCl) | |

| Solubility | Miscible in EtOH, THF, DCM, Ether | Limited water solubility at high pH |

| pKa | ~10.5 | Typical for secondary cyclic amines |

Synthetic Methodology

Synthesis from D-Proline (Standard Protocol)

The most robust route involves the reduction of D-Proline. Direct reduction of the amino acid is possible but often requires refluxing in THF with Lithium Aluminum Hydride (LiAlH₄).

Reagents: D-Proline, LiAlH₄, THF (anhydrous), KOH (for workup).

Step-by-Step Protocol:

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel under Argon atmosphere.

-

Slurry Preparation: Suspend LiAlH₄ (2.5 equiv) in anhydrous THF at 0°C.

-

Addition: Add D-Proline (1.0 equiv) portion-wise (solid) or as a THF slurry over 30 minutes. Caution: Vigorous hydrogen evolution.

-

Reflux: Heat the mixture to reflux (66°C) for 12–18 hours to ensure complete reduction of the carboxylate.

-

Quench (Fieser Method): Cool to 0°C. Carefully add:

-

mL water (per

- mL 15% NaOH

- mL water

-

mL water (per

-

Isolation: Filter the granular white precipitate. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

-

Purification: Distill the residue under reduced pressure (approx. 60°C @ 12 mmHg) to obtain (R)-SMP as a colorless oil.

Conversion to RAMP (The Enders Reagent)

To utilize (R)-SMP in hydrazone alkylation, it is converted to the hydrazine:

-

Nitrosation: (R)-SMP + NaNO₂/HCl

N-nitroso derivative. -

Reduction: N-nitroso derivative + LiAlH₄

RAMP ((R)-1-amino-2-methoxymethylpyrrolidine).

Applications: The Enders SAMP/RAMP Methodology

The primary utility of (R)-SMP is its conversion to RAMP, which allows for the asymmetric

Mechanism of Action

-

Hydrazone Formation: RAMP condenses with an achiral ketone.

-

Metallation: Treatment with LDA generates an aza-enolate.[2] The lithium coordinates to the methoxy oxygen and the hydrazine nitrogen, locking the geometry into a Z-azaenolate.

-

Alkylation: The electrophile attacks from the face opposite the pyrrolidine ring.

-

Cleavage: Ozonolysis or acid hydrolysis releases the alkylated ketone and allows recovery of the auxiliary (often as the nitroso compound).

Figure 2: The Enders RAMP Hydrazone alkylation cycle, demonstrating the transformation from the (R)-SMP scaffold to the final chiral product.

Safety & Handling Guidelines

-

Hazards: (R)-SMP is a flammable liquid and a skin/eye irritant .[3][4] It causes severe eye damage (Category 1) and skin irritation (Category 2).

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. It is hygroscopic; moisture absorption degrades its chelating efficiency.

-

Incompatibility: Strong oxidizing agents and acids.

-

Disposal: As a nitrogenous organic base, it should be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.

References

-

Enders, D., & Eichenauer, H. (1976). Asymmetric synthesis of aldehydes and ketones by alkylation of SAMP- and RAMP-hydrazones.[2][5] Angewandte Chemie International Edition, 15(9), 549-551. Link

-

Job, A., Janeck, C. F., Bettray, W., Peters, R., & Enders, D. (2002). The SAMP/RAMP-hydrazone methodology in asymmetric synthesis.[2] Tetrahedron, 58(12), 2253-2329. Link

-

PubChem. (2025).[6][3][7] (R)-2-(Methoxymethyl)pyrrolidine Compound Summary. National Library of Medicine. Link

-

TCI Chemicals. (2025). Safety Data Sheet: (R)-2-(Methoxymethyl)pyrrolidine.[1][6][8] Link

-

Sigma-Aldrich. (2025). (R)-2-(Methoxymethyl)pyrrolidine Product Specification. Link

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]

- 3. 2-(Methoxymethyl)pyrrolidine | C6H13NO | CID 143953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. web.mit.edu [web.mit.edu]

- 6. (R,R)-(-)-2,5-Bis(methoxymethyl)pyrrolidine | C8H17NO2 | CID 2724974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. D-Proline | C5H9NO2 | CID 8988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (R)-(-)-2-(methoxymethyl)pyrrolidine [stenutz.eu]

Synthesis of O-Methyl-D-Prolinol from D-Proline: A Technical Guide for Advanced Research

Abstract

O-Methyl-D-Prolinol, formally known as (R)-2-(methoxymethyl)pyrrolidine, is a pivotal chiral building block in modern medicinal chemistry and asymmetric synthesis. Its unique structural properties and chirality make it an invaluable component in the development of novel active pharmaceutical ingredients (APIs) and as a ligand or auxiliary in enantioselective reactions.[1][2] This guide provides an in-depth, technically-grounded protocol for the synthesis of O-Methyl-D-Prolinol, commencing from the readily available chiral pool starting material, D-proline. We will dissect a robust, field-proven four-step synthetic pathway, elucidating the causal logic behind each procedural choice, from the initial reduction and strategic protecting group manipulations to the final selective methylation and deprotection. This document is intended for researchers, chemists, and drug development professionals, offering a comprehensive framework that integrates theoretical mechanisms with practical, step-by-step experimental procedures, troubleshooting insights, and detailed characterization data.

Introduction: The Strategic Importance of O-Methyl-D-Prolinol

The pyrrolidine scaffold is a cornerstone in drug discovery, prized for its ability to introduce three-dimensional complexity and favorable physicochemical properties into molecular structures.[2] Within this class, chiral prolinol derivatives stand out. O-Methyl-D-Prolinol, the methyl ether of D-prolinol, serves as a critical chiral auxiliary and synthetic intermediate.[1] Its methoxy group offers unique reactivity and steric influence compared to the parent alcohol, enabling precise control over stereochemical outcomes in complex synthetic sequences.[1][3]

The synthesis of enantiomerically pure compounds is a fundamental requirement in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[4] Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemistry of a subsequent reaction.[5][6] O-Methyl-D-Prolinol and its derivatives are frequently employed in this capacity, enhancing the efficiency and selectivity of crucial bond-forming reactions.[1] This guide details a reliable and scalable synthesis route to access this high-value compound from D-proline, an inexpensive, naturally occurring chiral amino acid.[7]

Synthetic Strategy & Mechanistic Overview

The conversion of D-proline to O-Methyl-D-Prolinol is not a direct transformation. The primary challenge lies in selectively methylating the hydroxyl group of the intermediate D-prolinol in the presence of a more nucleophilic secondary amine. Direct methylation would overwhelmingly favor N-methylation. Therefore, a robust strategy involving protecting groups is essential.

Our synthetic pathway is a four-step sequence:

-

Reduction: The carboxylic acid moiety of D-proline is reduced to a primary alcohol to form D-prolinol.

-

Nitrogen Protection: The secondary amine of D-prolinol is protected to prevent its reaction in the subsequent methylation step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability and ease of removal.

-

O-Methylation: The hydroxyl group of the N-protected D-prolinol is deprotonated with a strong base and subsequently methylated.

-

Nitrogen Deprotection: The Boc protecting group is removed under acidic conditions to yield the final target molecule, O-Methyl-D-Prolinol.

This strategic sequence ensures high chemoselectivity and results in a high-purity final product.

Visualized Synthetic Workflow

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 99494-01-6: N-Methyl-D-prolinol | CymitQuimica [cymitquimica.com]

- 4. Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 7. Proline - Wikipedia [en.wikipedia.org]

mechanism of action for pyrrolidine-based chiral auxiliaries

Focus: The Enders SAMP/RAMP Hydrazone Methodology

Executive Summary

In the landscape of asymmetric synthesis, pyrrolidine-based chiral auxiliaries—specifically the SAMP/RAMP hydrazone methodology pioneered by Dieter Enders—represent a gold standard for

This guide dissects the mechanistic underpinnings of this transformation, providing a self-validating experimental framework for researchers in medicinal chemistry and drug development.

Structural Basis of Chirality

The efficacy of pyrrolidine auxiliaries rests on two structural pillars: Rigidity and Chelation .[2]

-

The Scaffold: The 5-membered pyrrolidine ring is conformationally constrained compared to acyclic amines. This reduces the entropic penalty of organizing the transition state.

-

The Directing Group: The side chain at the C2 position (e.g.,

in SAMP) serves a dual purpose:-

Steric Shielding: It physically blocks one face of the enolate.

-

Lithium Chelation: The ether oxygen coordinates with the lithium cation during enolization, freezing the bond rotations and enforcing a specific

geometry.

-

The Auxiliaries:

-

SAMP: (S)-1-amino-2-methoxymethylpyrrolidine (Yields S or R products depending on electrophile priority).[1]

-

RAMP: (R)-1-amino-2-methoxymethylpyrrolidine (The enantiomer).[1]

Mechanistic Pathway & Transition State

The transformation follows a distinct "Attachment

2.1 The Azaenolate Intermediate

Upon treatment with Lithium Diisopropylamide (LDA), the hydrazone undergoes deprotonation.[1][4] The resulting lithium azaenolate does not exist as a free species but forms a rigid chelated complex.

-

Kinetic Control: Deprotonation at

typically favors the formation of the -

Chelation: The lithium atom is tetracoordinated, binding to:

2.2 The Transition State (TS)

The alkylation proceeds via a cyclic transition state. The electrophile approaches from the face trans to the bulky methoxymethyl group of the pyrrolidine ring.

-

SAMP Case: The methoxymethyl group points "down" (in a standard projection), forcing the electrophile to attack from the "top" face.

-

RAMP Case: The group points "up," forcing attack from the "bottom."

Visualizing the Pathway:

Figure 1: The reaction coordinate of the Enders SAMP/RAMP methodology, highlighting the critical chelation and steric blocking phases.

Experimental Protocol: -Alkylation of a Ketone

Objective: Asymmetric synthesis of

Step 1: Hydrazone Formation [1][4][5]

-

Setup: Equip a 50 mL round-bottom flask with a Dean-Stark trap and reflux condenser under Argon.

-

Reagents: Combine ketone (10 mmol) and SAMP (10.5 mmol) in benzene or toluene (30 mL).

-

Expert Note: A catalytic amount of p-TsOH (10 mg) accelerates imine formation.

-

-

Reaction: Reflux until theoretical water volume is collected (approx. 4-12 hours).

-

Workup: Remove solvent in vacuo. The crude hydrazone is often pure enough, but distillation is recommended for high precision.

Step 2: Metallation and Alkylation (The Critical Step)

-

Solvent Prep: Ensure THF is freshly distilled over Na/Benzophenone. Anhydrous conditions are non-negotiable.

-

LDA Generation: In a flame-dried Schlenk flask, add diisopropylamine (11 mmol) to THF (30 mL). Cool to

. Add -

Deprotonation: Cool LDA solution to

. Add the SAMP-hydrazone (dissolved in minimal THF) dropwise via syringe pump over 20 mins.-

Mechanistic Check: The solution usually turns bright yellow/orange, indicating azaenolate formation. Stir for 1 hour at

to ensure complete lithiation and chelation.

-

-

Alkylation: Add the alkyl halide (e.g., MeI, BnBr) (11 mmol) dropwise.

-

Temperature: Keep at

for 2 hours, then allow to warm to room temperature overnight. -

Why? The low temperature prevents "equilibration" to the thermodynamic enolate, which would erode stereoselectivity.

-

Step 3: Cleavage (Ozonolysis Method)

-

Dissolve alkylated hydrazone in

. Cool to -

Bubble Ozone (

) through the solution until a blue color persists (indicating excess ozone). -

Purge with Argon to remove excess

. -

Quench: Add dimethyl sulfide (DMS) or

to reduce the ozonide. Warm to RT. -

Purification: Flash chromatography separates the chiral ketone from the nitrosated auxiliary byproducts.

Table 1: Troubleshooting Common Failures

| Symptom | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation | Titrate |

| Low ee | Temperature fluctuation | Ensure |

| Racemization | Acidic workup too harsh | Use buffer (pH 7) or ozonolysis instead of HCl hydrolysis. |

| No Reaction | Wet THF | Re-distill THF; water kills the azaenolate instantly. |

Cleavage Strategies & Recovery

The removal of the auxiliary is the final hurdle. While ozonolysis is mildest for the product, it destroys the auxiliary. For industrial applications where cost is a factor, hydrolytic methods are preferred.

Method A: Ozonolysis (High Value)

-

Pros: No racemization, mild conditions, works for sensitive substrates.[7]

-

Cons: Destroys the SAMP auxiliary (converts to nitroso-species).

Method B: Methyl Iodide / HCl (Recycling Mode)

-

React alkylated hydrazone with excess MeI (forms the hydrazonium iodide salt).

-

Hydrolyze with 3N HCl (two-phase system: pentane/water).

-

Mechanism: The quaternary nitrogen is a superb leaving group.

-

Recovery: The SAMP auxiliary ends up in the aqueous phase.[7] Basify with NaOH and extract to recover >80% of SAMP.

Applications in Drug Discovery

The SAMP/RAMP methodology has been instrumental in the total synthesis of complex natural products and pharmaceutical intermediates.

-

Epothilones: Used to set the stereocenters in the macrocyclic ring of these potent anticancer agents.

-

Pheromones: Synthesis of insect pheromones (e.g., ant alarm pheromones) where enantiopurity determines biological activity.

- -Blockers: Synthesis of chiral side chains for cardiovascular drugs.

Pathway Visualization: From Precursor to Drug Candidate

Figure 2: Logical flow of utilizing SAMP/RAMP in a total synthesis campaign.

References

-

Enders, D., & Eichenauer, H. (1976).[1] Asymmetric synthesis of

-substituted ketones by metallation and alkylation of chiral hydrazones.[1][7] Angewandte Chemie International Edition in English. -

Job, A., Janeck, C. F., Bettray, W., Peters, R., & Enders, D. (2002). The SAMP/RAMP-hydrazone methodology in asymmetric synthesis.[1][3][5][7] Tetrahedron.

-

Corey, E. J., & Enders, D. (1976).[1] Applications of N,N-dimethylhydrazones to organic synthesis. Chemische Berichte.

-

Lázár, L., & Fülöp, F. (2003). Recent developments in the synthesis and application of chiral pyrrolidines. European Journal of Organic Chemistry.

-

Vicario, J. L., et al. (2005). The Asymmetric Alkylation of Chiral Hydrazones. Organic Reactions.[1][2][3][5][8][9][10][11]

Sources

- 1. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]

- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]

- 6. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. Pyrrolidine synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. web.mit.edu [web.mit.edu]

basic principles of asymmetric synthesis using chiral auxiliaries

When the target is a chiral aldehyde or ketone, the SAMP/RAMP hydrazone method, developed by Dieter Enders, is a premier strategy. [21]SAMP ((S)-1-amino-2-methoxymethylpyrrolidine) and its enantiomer RAMP are derived from proline. Condensation with an achiral ketone or aldehyde forms a chiral hydrazone. [3] Mechanism of Stereocontrol: Deprotonation of the hydrazone with LDA creates a lithiated azaenolate. [3][22]The lithium cation is chelated by the nitrogen of the azaenolate and the oxygen of the methoxymethyl sidearm. This creates a rigid five-membered ring structure that locks the conformation. The bulky pyrrolidine ring effectively blocks one face of the azaenolate, forcing the electrophile to approach from the opposite, unhindered side, thus ensuring high diastereoselectivity. [22][23]The auxiliary can be cleaved by ozonolysis or hydrolysis to reveal the α-alkylated ketone or aldehyde. [3]

Experimental Protocol: Asymmetric Alkylation via an Evans' Oxazolidinone

This protocol provides a representative example of the key steps involved in an auxiliary-mediated synthesis.

Objective: To synthesize enantiomerically enriched (R)-2-methyl-4-pentenoic acid.

Step 1: Acylation of the Chiral Auxiliary

-

To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in dry CH₂Cl₂ (0.2 M) under an N₂ atmosphere, add 4-dimethylaminopyridine (DMAP) (0.1 equiv.).

-

Cool the mixture to 0 °C and add propionic anhydride (1.2 equiv.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC.

-

Upon completion, quench with saturated aqueous NH₄Cl and separate the layers. Extract the aqueous layer with CH₂Cl₂ (2x).

-

Combine the organic layers, wash with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude N-propionyl oxazolidinone by flash column chromatography (e.g., 20% EtOAc/hexanes).

Step 2: Diastereoselective Alkylation

-

Dissolve the purified N-propionyl oxazolidinone (1.0 equiv.) in dry THF (0.1 M) under an N₂ atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF, 1.1 equiv.) dropwise over 10 minutes. Stir for 30 minutes at -78 °C to ensure complete enolate formation. [16]4. Add allyl iodide (1.5 equiv.) dropwise. Stir the reaction at -78 °C for 4 hours.

-

Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature. Dilute with water and extract with EtOAc (3x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

-

Purify the product by flash chromatography to yield the diastereomerically pure alkylated adduct. A typical diastereoselectivity is >98:2. [16] Step 3: Hydrolytic Cleavage of the Auxiliary

-

Dissolve the purified alkylated adduct (1.0 equiv.) in a 3:1 mixture of THF and water (0.2 M).

-

Cool the solution to 0 °C. Add 30% aqueous hydrogen peroxide (4.0 equiv.), followed by aqueous lithium hydroxide (0.8 M, 2.0 equiv.). [16][17]3. Stir the reaction vigorously at 0 °C for 2 hours.

-

Quench the excess peroxide by adding aqueous sodium sulfite (1.5 M, 5.0 equiv.) and stir for 20 minutes.

-

Concentrate the mixture in vacuo to remove the THF.

-

Make the aqueous solution basic (pH > 11) with NaOH to allow for extraction of the chiral auxiliary. Extract with CH₂Cl₂ (3x) to recover the (S)-4-benzyl-2-oxazolidinone.

-

Acidify the aqueous layer to pH < 2 with 6 M HCl and extract the desired carboxylic acid product with EtOAc (3x).

-

Combine the final organic layers, dry over MgSO₄, filter, and concentrate to yield the enantiomerically pure 2-methyl-4-pentenoic acid.

Modern Perspective: Role in Drug Development

Despite the rise of asymmetric catalysis, chiral auxiliaries retain a vital role, particularly in the early stages of drug discovery and process development. [3][18] Advantages:

-

Reliability and Predictability: The methodologies are exceptionally well-studied and robust, often providing higher and more consistent stereoselectivity than catalytic methods for certain transformations. [3][9]* Versatility: A single auxiliary, like an Evans' oxazolidinone, can be used for a wide array of C-C and C-heteroatom bond formations. [19][20]* Scalability: Many auxiliary-based procedures are amenable to large-scale synthesis, a critical factor in pharmaceutical manufacturing. [21] Limitations:

-

Atom Economy: The use of stoichiometric amounts of the auxiliary is inherently less atom-economical than catalytic approaches. [3][7]* Additional Synthetic Steps: The attachment and cleavage steps add to the overall length of a synthetic sequence, which can impact overall yield and cost. [3][6] In conclusion, the chiral auxiliary-based approach to asymmetric synthesis is a cornerstone of modern organic chemistry. For the researcher and drug development professional, a deep, mechanistic understanding of how these tools operate is essential for their rational and effective deployment in the synthesis of complex, enantiomerically pure molecules.

References

-

Wikipedia. Chiral auxiliary. [Link]

-

Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6, 30498-30551. [Link]

-

Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(16), 3957-3960. [Link]

-

University of Wisconsin. Evans Enolate Alkylation-Hydrolysis. [Link]

-

Oreate AI Blog. (2026). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. [Link]

-

Evans, D. A., et al. (2008). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

-

Malig, T. C., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1513-1517. [Link]

-

Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. [Link]

-

Myers Research Group. Evans Oxazolidinone Auxiliaries in Asymmetric Synthesis: Alkylations. Harvard University. [Link]

-

Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]

-

University of York. Asymmetric Synthesis. [Link]

-

Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. Asymmetric Synthesis – The Essentials. [Link]

-

Grayson, M. N. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Organic & Biomolecular Chemistry. [Link]

-

Simon Fraser University. (2000). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]

-

Chiral Auxiliary Design. (n.d.). The Importance of Chiral Auxiliary Design in Asymmetric Synthesis. [Link]

-

de Souza, R. O. M. A., et al. (2021). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Journal of the Brazilian Chemical Society, 32(8), 1537-1560. [Link]

-

Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances. [Link]

-

Williamson, K. L., et al. (2005). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 82(9), 1384. [Link]

-

Agranat, I., Caner, H., & Caldwell, J. (2002). The Significance of Chirality in Drug Design and Development. Current Medicinal Chemistry, 9(10), 929-940. [Link]

-

Chiralpedia. (2025). Chiral Drugs: A twisted tale in pharmaceuticals. [Link]

-

Enders, D., Kipphardt, H., & Fey, P. (1987). Asymmetric Syntheses using the SAMP-/RAMP- Hydrazone Method: (S)-(+)-4-Methyl-3-heptanone. Organic Syntheses, 65, 173. [Link]

-

ResearchGate. Diastereoselective alkylation and methods for chiral auxiliary removal. [Link]

-

YouTube. (2023). Ender's SAMP/RAMP stereoselective alkylation. [Link]

-

Chemistry Stack Exchange. (2024). Diastereoselectivity in enolate alkylation reactions. [Link]

-

Cheong, P. H.-Y., et al. (2010). The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. The Journal of Organic Chemistry, 75(23), 8133-8138. [Link]

-

Phillips, A. M. F., & Wiemer, D. F. (2012). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry, 77(12), 5488-5492. [Link]

Sources

- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral Drugs: A twisted tale in pharmaceuticals – Chiralpedia [chiralpedia.com]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 4. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. summit.sfu.ca [summit.sfu.ca]

- 6. york.ac.uk [york.ac.uk]

- 7. esports.bluefield.edu - Chiral Auxiliary Design [esports.bluefield.edu]

- 8. connectsci.au [connectsci.au]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. tcichemicals.com [tcichemicals.com]

discovery and development of SAMP and RAMP auxiliaries

An In-Depth Technical Guide to the Discovery and Development of SAMP/RAMP Chiral Auxiliaries

Authored by Gemini, Senior Application Scientist

Introduction: The Quest for Chirality and the Rise of Auxiliaries

In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise; it is a fundamental requirement for safety and efficacy. The biological systems with which pharmaceuticals interact are inherently chiral, meaning they differentiate between enantiomers of a drug molecule, often with one enantiomer providing the therapeutic benefit and the other being inactive or, in some cases, harmful. This reality has driven the field of asymmetric synthesis, which seeks to produce a single desired stereoisomer of a chiral compound.

Among the most powerful strategies to achieve this is the use of chiral auxiliaries.[1] These are enantiomerically pure compounds that are temporarily incorporated into an achiral substrate, directing a subsequent chemical reaction to proceed with high stereoselectivity.[2][3] After inducing the desired chirality, the auxiliary is removed and can often be recovered for reuse. Pioneered by figures like E.J. Corey and B.M. Trost, this approach has become a cornerstone of synthetic organic chemistry.[1]

Within this context, the development of (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) by E. J. Corey and Dieter Enders in 1976 marked a watershed moment.[4] This guide provides a comprehensive overview of the discovery, mechanism, and application of the SAMP/RAMP hydrazone methodology, a technique that offered a reliable and highly stereoselective solution to one of the most fundamental transformations in organic chemistry: the α-alkylation of carbonyl compounds.[4][5]

Genesis of a Solution: The Enders-Corey Collaboration

Prior to the mid-1970s, the direct asymmetric α-alkylation of aldehydes and ketones was a formidable challenge. Classical enolate chemistry was often plagued by issues of poor regioselectivity, over-alkylation, and low stereocontrol.[4] The work of Corey and Enders sought to overcome these limitations by converting the carbonyl compound into a chiral hydrazone, thereby activating the α-position for deprotonation while simultaneously creating a sterically defined environment to guide an incoming electrophile.[4]

The choice of a proline-derived structure was deliberate. The rigid five-membered pyrrolidine ring restricts conformational flexibility, which is crucial for effective stereochemical communication. The methoxymethyl substituent at the C2 position was a key innovation, designed to chelate with the lithium cation of the base (lithium diisopropylamide, LDA), further locking the intermediate into a single, highly organized transition state. This elegant design is the foundation of the method's remarkable success.

Synthesis of the Auxiliaries: A Modern, Safer Protocol

The practical utility of a chiral auxiliary is deeply tied to its accessibility. The original syntheses of SAMP and RAMP, while effective, involved hazardous nitrosamine intermediates. A subsequent, optimized procedure developed by Enders' group circumvents this issue, starting from the readily available amino acid (S)- or (R)-proline.[6] This safer, six-step sequence makes the auxiliaries widely accessible for laboratory and potential industrial use.[6]

Experimental Protocol: Synthesis of SAMP from (S)-Proline

This protocol is adapted from the procedure published in Organic Syntheses, which has been rigorously tested and validated.[6]

-

(S)-Proline → (S)-Proline Methyl Ester Hydrochloride: (S)-Proline is esterified using thionyl chloride in methanol. This protects the carboxylic acid and prepares it for the next step.

-

Reduction to (S)-Prolinol: The methyl ester is reduced to the corresponding alcohol, (S)-2-(hydroxymethyl)pyrrolidine, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

-

O-Methylation: The hydroxyl group is converted to a methoxy ether using a methylating agent (e.g., methyl iodide) and a base (e.g., sodium hydride). This step installs the crucial chelating group, yielding (S)-2-(methoxymethyl)pyrrolidine.

-

N-Benzoylation: The secondary amine of the pyrrolidine ring is protected with a benzoyl group to direct the subsequent amination step.

-

N-Amination: The protected pyrrolidine undergoes N-amination. The modern protocol utilizes a Hofmann degradation, which is safer than methods involving nitrosamines.[6]

-

Deprotection: The benzoyl protecting group is removed under harsh conditions, followed by distillation to yield pure (S)-1-amino-2-methoxymethylpyrrolidine (SAMP). The overall yield for this sequence is typically in the 50-58% range.[6]

The SAMP/RAMP Hydrazone Method: A Mechanistic Deep Dive

The power of the SAMP/RAMP methodology lies in its predictable and highly controlled three-step sequence: hydrazone formation, stereoselective C-C bond formation, and auxiliary cleavage.[4]

Step 1: Hydrazone Formation

The process begins with the condensation of a ketone or aldehyde with the chiral auxiliary (SAMP or RAMP).[4] This is typically a straightforward reaction, often driven to completion by removing the water byproduct. The resulting hydrazone exists as a mixture of E and Z isomers about the C=N bond, but this initial ratio is often inconsequential as the subsequent deprotonation step funnels the material through a specific, stereochemically defined intermediate.

Step 2: Deprotonation and Asymmetric Alkylation

This is the critical stereochemistry-defining step.

-

Deprotonation: The hydrazone is treated with a strong, non-nucleophilic base, almost universally lithium diisopropylamide (LDA), at low temperatures (0°C to -78°C).[4][7] LDA selectively removes a proton from the α-carbon, forming a lithiated species known as an azaenolate.[4]

-

Azaenolate Geometry: The genius of the auxiliary's design becomes apparent here. The lithium cation is chelated by both the nitrogen of the azaenolate and the oxygen of the methoxymethyl group. This intramolecular coordination locks the intermediate into a rigid, five-membered ring structure. Extensive studies have shown that this intermediate strongly favors a specific geometry: E with respect to the C=C double bond and Z with respect to the C-N single bond (EC=CZC-N).[4][8] This conformational rigidity is paramount for high stereoselectivity.

-

Alkylation: The electrophile (e.g., an alkyl halide) is then introduced, typically at very low temperatures (-110°C to -78°C) to maximize selectivity.[4][7] The bulky pyrrolidine ring effectively shields one face of the azaenolate. Consequently, the electrophile is forced to approach from the opposite, sterically unhindered face, resulting in the formation of a new carbon-carbon bond with a very high degree of diastereoselectivity (often >95% de).[8][9]

Step 3: Auxiliary Cleavage and Recovery

After the new stereocenter has been set, the auxiliary is no longer needed and must be cleaved to reveal the final chiral ketone or aldehyde. The choice of cleavage method depends on the stability of the product and the other functional groups present.

-

Ozonolysis: The most common and generally high-yielding method involves treating the alkylated hydrazone with ozone at -78°C.[7][9] This oxidatively cleaves the C=N bond, liberating the desired carbonyl compound and converting the auxiliary into a nitrosamine.[4][9] The nitrosamine can then be reduced (e.g., with LiAlH₄) to recover the original SAMP or RAMP auxiliary for reuse.[9]

-

Hydrolysis: Acidic hydrolysis (e.g., with saturated aqueous oxalic acid or HCl) is a milder alternative to ozonolysis and is useful for substrates that are sensitive to oxidation.[8]

-

Other Oxidative Methods: Reagents like sodium periodate (NaIO₄) or m-CPBA can also be employed for the cleavage.[4]

Field-Proven Protocols and Data

The reliability of the SAMP/RAMP method is best demonstrated through its application. The following protocol for the synthesis of (S)-(+)-4-Methyl-3-heptanone, an ant alarm pheromone, is a classic example that consistently delivers high enantiomeric purity.[9]

Detailed Protocol: Asymmetric Synthesis of (S)-(+)-4-Methyl-3-heptanone

Part A: Hydrazone Formation

-

Setup: A 50-mL flask is charged with (S)-1-amino-2-methoxymethylpyrrolidine (SAMP, 3.0 mmol) and 3-pentanone (36 mmol, excess).[9]

-

Reaction: The mixture is heated at 60°C under an argon atmosphere overnight. The excess ketone acts as the solvent.

-

Workup: The reaction mixture is diluted with diethyl ether and washed with water to remove any unreacted SAMP. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by short-path distillation to yield 3-pentanone SAMP hydrazone as a colorless oil (Typical Yield: ~87%).[9]

Part B: Asymmetric Alkylation

-

LDA Preparation: In a flame-dried, three-necked flask under argon, anhydrous tetrahydrofuran (THF) is cooled to 0°C. Diisopropylamine (22 mmol) is added, followed by the dropwise addition of n-butyllithium (22 mmol). The solution is stirred for 15 minutes to form LDA.

-

Deprotonation: The solution is cooled to -78°C, and the 3-pentanone SAMP hydrazone (20 mmol) dissolved in THF is added slowly. The mixture is stirred for 4 hours at this temperature to ensure complete formation of the azaenolate.

-

Alkylation: Propyl iodide (30 mmol) is added dropwise to the cold azaenolate solution. The reaction is allowed to stir at -78°C for 12 hours.

-

Quench & Workup: The reaction is quenched by adding water. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with ether, and the combined organic layers are dried and concentrated to yield the crude alkylated hydrazone (Typical Yield: ~90%).[9]

Part C: Ozonolytic Cleavage

-

Setup: The crude alkylated hydrazone (18 mmol) is dissolved in dichloromethane (50 mL) in a Schlenk tube and cooled to -78°C.

-

Ozonolysis: A stream of dry ozone is bubbled through the solution until a persistent blue-green color indicates the reaction is complete (typically 3-4 hours).[9]

-

Purge & Concentrate: Nitrogen is bubbled through the solution as it warms to room temperature to remove excess ozone. The solvent is removed by distillation.

-

Purification: The residue is purified by microdistillation to afford pure (S)-(+)-4-Methyl-3-heptanone (Overall Yield: 56-58%).[9]

Data Presentation: Scope of the Alkylation Reaction

The SAMP/RAMP methodology is effective for a wide range of carbonyl compounds and electrophiles, consistently producing high levels of stereoselectivity.

| Carbonyl Precursor | Electrophile (R-X) | Product Configuration | Yield (%) | ee / de (%) | Reference |

| 3-Pentanone | CH₃CH₂CH₂-I | (S) | 71 | >95 (ee) | [9] |

| Propanal | CH₃-I | (S) | 55 | 91 (ee) | [9] |

| Cyclohexanone | CH₃-I | (R) | 80 | >98 (de) | [9] |

| Acetone | C₆H₅CH₂-Br | (R) | 65 | 78 (ee) | [9] |

| Oxetan-3-one | C₆H₅CH₂-Br | (S) | 55 | 84 (ee) | [8] |

| Nonane-5-one | CH₃-I | (S) | 62 | >96 (de) | [7] |

Note: The product configuration depends on whether SAMP or RAMP is used and the priority of the substituents.

Applications in Drug Development and Total Synthesis

The reliability and high fidelity of the SAMP/RAMP hydrazone method have made it a valuable tool in the synthesis of complex, biologically active molecules. Its ability to install stereocenters adjacent to carbonyl groups is a common requirement in natural product synthesis.

Notable examples include its application in the total synthesis of:

-

Zaragozic Acid A: A potent inhibitor of sterol biosynthesis.[4]

-

(-)-Denticulatin A and B: Polypropionate metabolites with interesting biological profiles.[4]

-

Epothilones A and B: A class of potent anticancer agents.[4]

-

Arteannuin Analogs: Related to the crucial antimalarial drug artemisinin.[4]

-

Piperidine Alkaloids: Used to construct key stereocenters in molecules like (+)-2-epi-deoxoprosopinine.[5]

The method's utility extends beyond simple alkylations to include asymmetric Michael additions, aldol reactions, and syntheses of chiral primary amines, making it a versatile platform for drug discovery programs.[9]

Conclusion: An Enduring Legacy

The represent a landmark achievement in asymmetric synthesis. The methodology transformed the challenge of α-alkylating carbonyl compounds from an often-unpredictable process into a robust, reliable, and highly stereoselective operation. The logical design of the auxiliary, the detailed mechanistic understanding of the key azaenolate intermediate, and the broad applicability of the method underscore its scientific elegance and practical power. For researchers and drug development professionals, the Enders SAMP/RAMP hydrazone reaction remains an essential and field-proven tool for the precise construction of chiral molecules, cementing its legacy as a classic in the art and science of organic synthesis.

References

-

Title: Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia Source: Wikipedia URL: [Link]

-

Title: (S)-(-)-1-AMINO-2-(METHOXYMETHYL)PYRROLIDINE (SAMP) Source: Organic Syntheses URL: [Link]

-

Title: Chiral Auxiliaries in Asymmetric Synthesis of Natural Products Source: YouTube (Lecture by Dr. Vandana Saini) URL: [Link]

-

Title: Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis Source: RSC Publishing (RSC Advances) URL: [Link]

-

Title: Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis Source: ResearchGate (Review Article) URL: [Link]

-

Title: Chiral auxiliary - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review Source: PubMed (European Journal of Medicinal Chemistry) URL: [Link]

-

Title: Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

-

Title: ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE Source: Organic Syntheses (via MIT OpenCourseWare) URL: [Link]

-

Title: The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis of 4S-ferrugineone and 4S,5S-ferrugineol: The pheromones of palm weevils Source: Iranian Chemical Communication URL: [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]

- 8. pubs.acs.org [pubs.acs.org]

- 9. web.mit.edu [web.mit.edu]

An In-Depth Technical Guide to (R)-2-(Methoxymethyl)pyrrolidine: Stability and Reactivity Profile

Foreword: Unveiling the Potential of a Versatile Chiral Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a molecule is often the critical determinant of its biological activity, with one enantiomer eliciting the desired therapeutic effect while the other may be inactive or even harmful. It is in this context that chiral building blocks, such as (R)-2-(methoxymethyl)pyrrolidine, emerge as indispensable tools for the synthetic chemist. This guide provides an in-depth technical overview of the stability and reactivity of (R)-2-(methoxymethyl)pyrrolidine, offering insights for researchers, scientists, and drug development professionals to effectively harness its synthetic potential.

Core Characteristics and Physicochemical Properties

(R)-2-(methoxymethyl)pyrrolidine, also known as O-Methyl-D-Prolinol, is a colorless liquid at room temperature.[1] Its chiral nature, stemming from the stereocenter at the 2-position of the pyrrolidine ring, makes it a valuable asset in asymmetric synthesis.[1] The presence of both a secondary amine and a methoxymethyl group provides two distinct points for functionalization, allowing for the construction of complex molecular architectures.[1]

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | [1] |

| Molecular Weight | 115.17 g/mol | [2] |

| Density | 0.932 g/mL at 20 °C | [1] |

| Boiling Point | 62 °C at 40 mmHg | |

| Flash Point | 45 °C | |

| Specific Rotation [α]D²⁰ | -32.5° to -36.5° (c=2 in aq HCl) | |

| Solubility | Soluble in water and organic solvents | [1] |

Stability Profile: A Guide to Handling and Storage

A thorough understanding of the stability of (R)-2-(methoxymethyl)pyrrolidine is crucial for its effective use and to ensure the integrity of experimental results.

Thermal Stability

Chemical Stability and Incompatibilities

(R)-2-(methoxymethyl)pyrrolidine is sensitive to air and should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reaction with atmospheric carbon dioxide. As a secondary amine, it is a basic compound and will react exothermically with acids. It is incompatible with strong oxidizing agents.

Recommended Storage and Handling Protocol

To ensure the longevity and purity of (R)-2-(methoxymethyl)pyrrolidine, the following handling and storage protocol should be implemented:

Caption: Recommended workflow for the safe storage and handling of (R)-2-(methoxymethyl)pyrrolidine.

Reactivity Profile: A Nucleophilic Workhorse

The synthetic utility of (R)-2-(methoxymethyl)pyrrolidine is primarily derived from the nucleophilic character of its secondary amine. The lone pair of electrons on the nitrogen atom readily participates in a variety of bond-forming reactions.

Nucleophilicity: A Quantitative Perspective

The reactivity of a nucleophile can be quantified using Mayr's nucleophilicity parameters (N and s). For (S)-2-(methoxymethyl)pyrrolidine, the enantiomer of the topic compound, these parameters have been determined in acetonitrile.[3] Given that enantiomers have identical chemical reactivity in an achiral environment, these values are directly applicable to the (R)-enantiomer.

| Parameter | Value | Solvent | Source |

| N | 16.50 | Acetonitrile | [3] |

| sN | 0.71 | Acetonitrile | [3] |

The high N value indicates that (R)-2-(methoxymethyl)pyrrolidine is a potent nucleophile, capable of reacting with a wide range of electrophiles. The sN parameter reflects the sensitivity of the nucleophile to the electrophilicity of the reaction partner. In general, secondary amines are significantly more nucleophilic than their primary amine counterparts.[4][5]

Key Reactions and Mechanistic Considerations

The secondary amine of (R)-2-(methoxymethyl)pyrrolidine readily undergoes N-alkylation with alkyl halides to form chiral tertiary amines. This reaction proceeds via a standard SN2 mechanism.

Caption: SN2 mechanism for the N-alkylation of (R)-2-(methoxymethyl)pyrrolidine.

Experimental Protocol: N-Alkylation of (R)-2-(methoxymethyl)pyrrolidine

This protocol is adapted from a general procedure for the N-alkylation of secondary amines.

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-2-(methoxymethyl)pyrrolidine (1.0 eq.) and a suitable anhydrous solvent such as acetonitrile or DMF.

-

Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.). The base acts as a scavenger for the hydrogen halide generated during the reaction.

-

Electrophile Addition: Slowly add the alkyl halide (1.1 eq.) to the stirred solution at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Gentle heating (40-60 °C) may be required to drive the reaction to completion.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the solid base. Concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography to afford the desired N-alkylated pyrrolidine derivative.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric components.

-

Anhydrous Solvent: Prevents hydrolysis of the alkyl halide and ensures the base remains effective.

-

Non-nucleophilic Base: Prevents the base from competing with the pyrrolidine as a nucleophile.

-

Slow Addition of Electrophile: Controls the reaction rate and prevents potential exotherms.

(R)-2-(methoxymethyl)pyrrolidine reacts readily with acylating agents such as acid chlorides and anhydrides to form the corresponding chiral amides. This reaction is typically fast and high-yielding.

Experimental Protocol: N-Acylation of (R)-2-(methoxymethyl)pyrrolidine

-